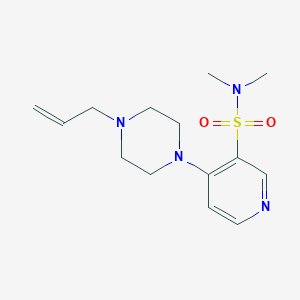
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as ADP or ADP-ribosylation inhibitor. This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Wirkmechanismus
The mechanism of action of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the inhibition of ADP-ribosylation. This inhibition prevents the transfer of ADP-ribose groups to target proteins, which can affect the function and activity of these proteins.
Biochemical and physiological effects:
The biochemical and physiological effects of ADP-ribosylation inhibitor depend on the specific target proteins and biological processes being studied. However, some of the known effects include the inhibition of DNA repair, modulation of immune response, and regulation of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ADP-ribosylation inhibitor in lab experiments has several advantages, including its specificity for ADP-ribosyltransferase enzymes, its ability to inhibit ADP-ribosylation in live cells, and its potential to elucidate the role of ADP-ribosylation in various biological processes. However, some limitations include its potential toxicity and the need for careful optimization of experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide. These include the development of more potent and selective ADP-ribosylation inhibitors, the investigation of the role of ADP-ribosylation in disease states, and the exploration of the potential therapeutic applications of ADP-ribosylation inhibitors.
In conclusion, 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a promising compound for scientific research due to its potential applications in the study of ADP-ribosylation and its effects on biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the reaction of 4-aminopyridine with allyl bromide and N,N-dimethylpiperazine in the presence of a base. The resulting product is then treated with sulfamic acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The ADP-ribosylation inhibitor has been widely used in scientific research to study the role of ADP-ribosylation in various biological processes. This compound is known to inhibit the activity of ADP-ribosyltransferase enzymes, which are involved in the transfer of ADP-ribose groups to target proteins.
Eigenschaften
Produktname |
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide |
|---|---|
Molekularformel |
C14H22N4O2S |
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-4-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16(2)3/h4-6,12H,1,7-11H2,2-3H3 |
InChI-Schlüssel |
VOOZKWFGFCUCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)
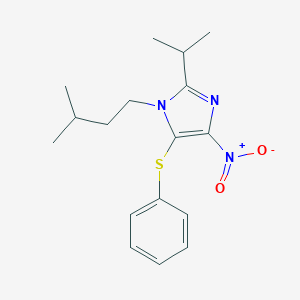
![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)
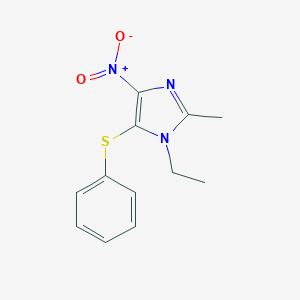
![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
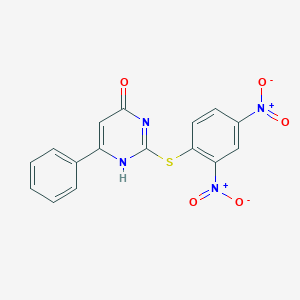
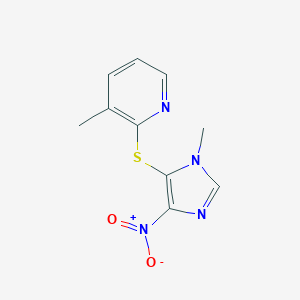
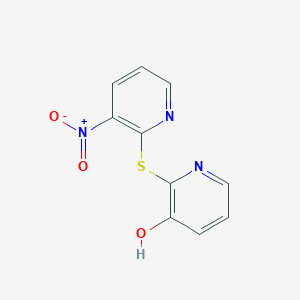
![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine](/img/structure/B215274.png)
![4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine](/img/structure/B215275.png)